molecular formula C16H15NO3 B14306935 (Oxiran-2-yl)methyl 2-anilinobenzoate CAS No. 113105-84-3

(Oxiran-2-yl)methyl 2-anilinobenzoate

Cat. No.: B14306935
CAS No.: 113105-84-3
M. Wt: 269.29 g/mol
InChI Key: FPNPAZYMDYCNEX-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl 2-anilinobenzoate is a covalent-acting small molecule derived from the fenamate class, which are known for their activity on ion channels. This compound is specifically designed as a research tool for the study of Transient Receptor Potential (TRP) channels. Its core research value lies in its mechanism of action; the molecule features an electrophilic oxirane (epoxide) group that can form a covalent bond with nucleophilic cysteine residues on target proteins. This allows it to act as a potent and irreversible modulator of channels such as TRPC5 (source) . Researchers utilize this compound to probe the physiological and pathological roles of TRPC5, which is implicated in processes ranging from pain perception and anxiety to kidney function. By irreversibly modifying the channel, it provides a powerful means to achieve long-lasting effects in experimental settings, aiding in the validation of TRPC5 as a therapeutic target for various diseases. The compound is supplied for research applications only, including in vitro electrophysiology, target engagement assays, and in vivo preclinical studies investigating TRP channel function. It is strictly for use by qualified professionals in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113105-84-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

oxiran-2-ylmethyl 2-anilinobenzoate

InChI

InChI=1S/C16H15NO3/c18-16(20-11-13-10-19-13)14-8-4-5-9-15(14)17-12-6-2-1-3-7-12/h1-9,13,17H,10-11H2

InChI Key

FPNPAZYMDYCNEX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC(=O)C2=CC=CC=C2NC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Oxiran 2 Yl Methyl 2 Anilinobenzoate and Precursors

Synthesis of the Oxirane Moiety: Glycidyl (B131873) Functionalization

The formation of the oxirane, or epoxide, ring of the glycidyl moiety is a critical step that can be achieved through several distinct routes. These methods primarily include the direct epoxidation of an unsaturated precursor or the intramolecular cyclization of a halohydrin intermediate.

Epoxidation of Unsaturated Precursors (e.g., Allyl Alcohol Derivatives)

A common strategy for forming an epoxide is the direct oxidation of a carbon-carbon double bond. In the context of synthesizing (Oxiran-2-yl)methyl 2-anilinobenzoate, this would typically involve the epoxidation of a precursor such as allyl 2-anilinobenzoate.

The Prilezhaev reaction, first reported by Nikolai Prilezhaev in 1909, is the reaction of an alkene with a peroxy acid to form an epoxide. wikipedia.org This method is one of the most widely used for epoxidation due to its reliability and procedural simplicity. thermofisher.com A common and commercially available reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its stability and solubility in many organic solvents. wikipedia.orgorganic-chemistry.org

The reaction mechanism is a concerted process often referred to as the "butterfly mechanism," where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic alkene. wikipedia.orgorganic-chemistry.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the resulting epoxide. wikipedia.org For the synthesis of a glycidyl ester, the reaction would proceed by treating the corresponding allyl ester with a peroxy acid in an inert solvent.

Table 1: Representative Conditions for Prilezhaev Epoxidation

Reagent Substrate Solvent(s) Temperature (°C) Yield (%)
m-CPBA trans-2-Butene Dichloromethane 25 High
m-CPBA General Alkenes CCl₄, CHCl₃, C₆H₆ -10 to 60 60-80 wikipedia.org
Peracetic Acid Various Olefins Various Variable Variable thermofisher.comorganic-chemistry.org

For the synthesis of enantiomerically pure epoxides, catalytic asymmetric methods are employed. These reactions are crucial in modern organic synthesis as they provide access to chiral building blocks for complex molecules. acs.org

The Sharpless Asymmetric Epoxidation (SAE) is a premier method for the enantioselective epoxidation of primary and secondary allylic alcohols. mdpi.comjrchen-group.com The reaction utilizes a catalyst system formed from titanium isopropoxide and a chiral diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) serving as the oxidant. mdpi.com A key advantage of the Sharpless epoxidation is that the facial selectivity of the oxidation is predictable, depending on which enantiomer of the DET ligand is used. mdpi.com

Another notable method is the tungsten-catalyzed asymmetric epoxidation. This approach uses a tungsten-bishydroxamic acid complex and aqueous hydrogen peroxide as a green oxidant, offering an environmentally friendly alternative to traditional methods. acs.orgorganic-chemistry.org This system has demonstrated high enantioselectivity (84–98% ee) for a broad range of allylic and homoallylic alcohols. acs.orgorganic-chemistry.org

Table 2: Comparison of Asymmetric Epoxidation Methods

Method Catalyst System Oxidant Key Features
Sharpless Epoxidation Ti(OiPr)₄ / (+)- or (-)-DET TBHP Highly predictable stereochemistry; works on allylic alcohols. mdpi.comjrchen-group.com

Intramolecular Ring Closure via Halohydrin Intermediates

An alternative and widely used industrial method for synthesizing glycidyl compounds involves the formation and subsequent ring closure of a halohydrin intermediate. This is typically a two-step process. e3s-conferences.org First, a precursor alcohol reacts with epichlorohydrin (B41342), often catalyzed by a Lewis acid, to open the epoxide ring and form a chlorohydrin ether. e3s-conferences.orggoogle.com In the second step, treatment with a strong base, such as sodium hydroxide (B78521), facilitates an intramolecular SN2 reaction (a Williamson ether synthesis), where the alkoxide displaces the chloride to form the new oxirane ring. google.comgoogle.com

This method can be adapted to synthesize glycidyl esters directly by reacting the sodium salt of a carboxylic acid (like sodium 2-anilinobenzoate) with epichlorohydrin. The carboxylate anion acts as the nucleophile, opening the epoxide to form a chloro-alkoxide intermediate which rapidly cyclizes to the glycidyl ester.

Table 3: Typical Parameters for Halohydrin-Based Glycidyl Synthesis

Step Reactants Catalyst/Base Temperature Outcome
1. Ring Opening Allyl Alcohol + Epichlorohydrin Lewis Acid (e.g., SnCl₄, BFEE) 60-130°C google.com Formation of Allyl Chlorohydrin Intermediate

Synthesis of the 2-Anilinobenzoate Moiety

The formation of the ester linkage is the key step in assembling the 2-anilinobenzoate portion of the target molecule. This is most directly accomplished through standard esterification procedures.

Esterification Reactions Employing 2-Anilinobenzoic Acid

The most direct route to this compound is the esterification of 2-anilinobenzoic acid with a glycidyl-containing alcohol, namely glycidol (B123203) ((oxiran-2-yl)methanol). Standard esterification conditions, such as acid catalysis (e.g., Fischer esterification), can be employed, though care must be taken to avoid acid-catalyzed ring-opening of the sensitive epoxide.

Alternatively, the reaction can be performed under milder conditions, for example, by activating the carboxylic acid (e.g., converting it to an acyl chloride or using coupling agents like DCC) before reaction with glycidol. Another common method is transesterification, where an alkyl ester of 2-anilinobenzoic acid (such as the methyl or ethyl ester) reacts with glycidol in the presence of a suitable catalyst to yield the desired glycidyl ester and a volatile alcohol byproduct. google.com

A highly relevant industrial approach involves the reaction of the sodium salt of 2-anilinobenzoic acid with epichlorohydrin, as mentioned previously. This process combines esterification and epoxide formation in a single, efficient transformation.

Table 4: General Esterification Approaches

Method Reactants Catalyst/Conditions Key Aspect
Fischer Esterification 2-Anilinobenzoic Acid + Glycidol Acid Catalyst (e.g., H₂SO₄) Risk of epoxide ring-opening.
Acyl Chloride Method 2-Anilinobenzoyl Chloride + Glycidol Base (e.g., Pyridine) Milder conditions, avoids strong acid.
Transesterification Methyl 2-Anilinobenzoate + Glycidol Acid or Base Catalyst Equilibrium-driven process. google.com

Synthetic Routes to Substituted 2-Anilinobenzoic Acid Derivatives

The synthesis of the 2-anilinobenzoic acid core is a critical step, primarily involving the formation of a carbon-nitrogen bond between an aniline (B41778) derivative and a benzoic acid derivative. Two prominent methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an aryl halide, such as a 2-chlorobenzoic acid, with an aniline in the presence of a copper catalyst and a base. wikipedia.orgnih.gov Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently over 200°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.org The ortho-carboxy group on the benzoic acid can play a significant role in facilitating the reaction.

A more contemporary alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction known for its broad substrate scope and functional group tolerance. wikipedia.orgacsgcipr.org This method has become a powerful tool for the synthesis of aryl amines, often replacing harsher traditional methods. wikipedia.org The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgyoutube.com The choice of ligand is crucial for the reaction's efficiency, with bulky, electron-rich phosphine ligands often employed to enhance the rates of the catalytic cycle steps. youtube.com

Table 1: Comparison of Typical Conditions for Synthesis of 2-Anilinobenzoic Acid Derivatives
ReactionCatalystLigandBaseSolventTemperature
Ullmann CondensationCopper (e.g., CuI, Cu powder)Often none, or ligands like phenanthrolineK₂CO₃, KOHDMF, NMP, NitrobenzeneHigh (>150°C)
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Phosphines (e.g., BINAP, XPhos, SPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THFMild to moderate (RT - 120°C)

Formation of the Anilino Linkage (e.g., Amination Reactions)

The formation of the anilino linkage is the key bond construction in the synthesis of the 2-anilinobenzoic acid precursor.

Ullmann Condensation: This copper-promoted nucleophilic aromatic substitution proceeds via the coupling of an aryl halide with an amine. wikipedia.org The reaction is believed to involve the formation of a copper(I) amide species, which then reacts with the aryl halide. wikipedia.org An illustrative example is the reaction between 2-chlorobenzoic acid and aniline, facilitated by a copper catalyst and a base like potassium hydroxide, to yield 2-anilinobenzoic acid. wikipedia.org Despite its utility, the reaction's classical form is limited by severe conditions and the need for stoichiometric amounts of copper. wikipedia.orgnih.gov The use of ultrasound irradiation has been shown to enhance yields and significantly reduce reaction times in some Ullmann condensations. researchgate.net

Buchwald-Hartwig Amination: This reaction provides a more versatile and milder pathway to the anilino linkage. wikipedia.org The catalytic cycle is generally understood to involve three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of the benzoic acid derivative, forming a palladium(II) complex. youtube.comyoutube.com

Amine Coordination and Deprotonation: The aniline coordinates to the palladium center, followed by deprotonation with a base to form a palladium amido complex. youtube.comyoutube.com

Reductive Elimination: The aryl group and the amino group couple, and the desired N-aryl aniline product is eliminated from the palladium center, regenerating the active palladium(0) catalyst. youtube.comyoutube.com

The development of various generations of phosphine ligands has been instrumental in expanding the scope of this reaction, allowing for the coupling of a wide array of amines and aryl halides under increasingly mild conditions. wikipedia.orgyoutube.com

Strategic Coupling of Oxirane and Anilinobenzoate Fragments

Once the 2-anilinobenzoic acid moiety is synthesized, the final step is its attachment to the (oxiran-2-yl)methyl group, also known as a glycidyl group.

Esterification of (Oxiran-2-yl)methanol with 2-Anilinobenzoic Acid

The most direct approach for coupling the two fragments is through the esterification of 2-anilinobenzoic acid with (oxiran-2-yl)methanol (glycidol). Esterification is a condensation reaction that forms an ester and water from a carboxylic acid and an alcohol. mdpi.com This reaction is typically reversible and often requires a catalyst to proceed at a reasonable rate.

Commonly, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used in a process known as Fischer esterification. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the final ester product. To drive the reaction to completion, water is usually removed as it is formed, for instance, by azeotropic distillation with a solvent like toluene. Heterogeneous solid acid catalysts, such as certain metal oxides or zeolites, are also employed to simplify product purification and catalyst recovery. mdpi.comrsc.org

Alternative Convergent Synthesis Pathways

Beyond direct esterification, other convergent strategies can be envisioned for the synthesis of this compound. One prominent alternative involves a nucleophilic substitution reaction.

In this pathway, the sodium or potassium salt of 2-anilinobenzoic acid is first prepared by reacting the acid with a suitable base (e.g., sodium hydroxide or potassium carbonate). This carboxylate salt then acts as a nucleophile, attacking an electrophilic three-carbon unit that already contains the oxirane ring, such as an epihalohydrin (e.g., epichlorohydrin or epibromohydrin). The reaction proceeds via an SN2 mechanism, where the carboxylate displaces the halide from the epihalohydrin, directly forming the desired ester linkage and the final product. This method avoids the need to handle potentially unstable glycidol and can be an efficient route to the target molecule.

Chemical Reactivity and Mechanistic Investigations of Oxiran 2 Yl Methyl 2 Anilinobenzoate

Epoxide Ring-Opening Reactions

The inherent ring strain of the epoxide in (Oxiran-2-yl)methyl 2-anilinobenzoate makes it a potent electrophile, readily undergoing ring-opening reactions. These reactions can be catalyzed by either acids or bases, and proceed with distinct mechanistic and regiochemical outcomes.

Under acidic conditions, the epoxide oxygen of this compound is first protonated, creating a highly reactive intermediate. libretexts.orgyoutube.com This protonation makes the epoxide a much better leaving group and activates the ring for nucleophilic attack. The subsequent ring-opening step exhibits characteristics of both S_N1 and S_N2 mechanisms. libretexts.orgpressbooks.pub

The transition state possesses significant carbocationic character, with a partial positive charge developing on the carbon atoms of the epoxide ring. stackexchange.comyoutube.com This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted (secondary) carbon of the oxirane ring. libretexts.orgyoutube.com This is an S_N1-like result concerning regioselectivity. However, the reaction proceeds with an inversion of stereochemistry at the site of attack, which is characteristic of an S_N2 reaction, indicating a backside attack on the protonated epoxide. libretexts.orgpressbooks.pub

Therefore, the acid-catalyzed ring-opening of this compound with a nucleophile (Nu-H) is expected to yield predominantly the product resulting from attack at the secondary carbon.

Table 1: Regiochemical Outcomes in Acid-Catalyzed Epoxide Ring-Opening

Epoxide Carbon AttackedProduct TypeMechanistic InfluenceRationale
More Substituted (Secondary)Major ProductS_N1-likeStabilization of partial positive charge in the transition state. stackexchange.comyoutube.com
Less Substituted (Primary)Minor ProductS_N2-likeSteric hindrance is a minor factor compared to electronic effects. pressbooks.pub

In the specific case of this compound, the presence of the anilino group introduces the possibility of intramolecular cyclization under acidic conditions, where the nitrogen atom could act as an internal nucleophile. nih.govresearchgate.net

In the presence of a strong base or nucleophile, the ring-opening of the epoxide occurs via a direct S_N2 mechanism. pressbooks.pubyoutube.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated. The nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring, causing the carbon-oxygen bond to break and relieving the ring strain. youtube.com

The regioselectivity of the base-catalyzed ring-opening is primarily governed by steric hindrance. youtube.com The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this is the terminal, primary carbon of the epoxide ring. pressbooks.pub This attack leads to the formation of an alkoxide intermediate, which is subsequently protonated by a solvent or a weak acid present in the medium to yield the final product.

Table 2: Regiochemical Outcomes in Base-Catalyzed Epoxide Ring-Opening

Epoxide Carbon AttackedProduct TypeMechanistic InfluenceRationale
Less Substituted (Primary)Major ProductS_N2Attack occurs at the sterically most accessible site. pressbooks.pubyoutube.com
More Substituted (Secondary)Minor ProductS_N2Attack at this site is sterically hindered. youtube.com

A variety of nucleophiles containing heteroatoms such as oxygen, nitrogen, and sulfur can efficiently open the epoxide ring of this compound. The reaction conditions (acidic, basic, or neutral) dictate the mechanistic pathway and regioselectivity as described above.

Hydrolysis of the epoxide ring with water leads to the formation of a 1,2-diol. This reaction can be catalyzed by either acid or base. pressbooks.pub

Acid-catalyzed hydrolysis : Proceeds via attack of water on the protonated epoxide, primarily at the more substituted carbon, yielding 2-anilinobenzoate of 2,3-dihydroxypropyl. libretexts.orgresearchgate.net

Base-catalyzed hydrolysis : Involves the attack of a hydroxide (B78521) ion at the less substituted carbon, producing the same diol after protonation. pressbooks.pub

Alcoholysis involves the reaction with an alcohol to form a hydroxy ether. Similar to hydrolysis, this reaction can be catalyzed by both acids and bases, with the corresponding regioselectivity. The alcohol molecule acts as the nucleophile, leading to the incorporation of an alkoxy group. researchgate.net

The reaction of epoxides with amines, known as aminolysis, is a fundamental process, particularly in the curing of epoxy resins. kpi.uasemanticscholar.org Primary and secondary amines are effective nucleophiles that attack the epoxide ring to form amino alcohols. nih.govdiva-portal.org With this compound, a primary amine (R-NH₂) would attack a carbon of the oxirane ring, leading to the formation of a secondary amino alcohol. This product still contains a reactive N-H bond and can potentially react with a second molecule of the epoxide. kpi.ua

The reaction is typically performed without a catalyst, although hydroxyl groups generated during the reaction can accelerate it. semanticscholar.org Under neutral or basic conditions, the reaction follows the S_N2 pathway, with the amine nucleophile attacking the less sterically hindered primary carbon of the epoxide ring. researchgate.net

Table 3: Products from the Reaction of Phenyl Glycidyl (B131873) Ether (PGE) with Aniline (B41778) (Model for Aminolysis)

ReactantsRatio (PGE:Aniline)ConditionsProducts
Phenyl Glycidyl Ether, Aniline1:170-120°C, no catalystMonoadduct (major), Diadduct (minor) kpi.ua
Phenyl Glycidyl Ether, Aniline4:1120°C, 7.5 hDiadduct (two diastereoisomeric forms) kpi.ua

Thiols (R-SH) are excellent nucleophiles and readily react with epoxides in a process called thiolysis to yield hydroxy thioethers. nih.gov The reaction is often catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion (RS⁻). This powerful nucleophile then opens the epoxide ring via a classic S_N2 mechanism. nih.gov

Consistent with the base-catalyzed mechanism, the attack of the thiolate nucleophile occurs at the less sterically hindered primary carbon atom of the this compound epoxide ring. This regioselectivity leads to the formation of a single major product. nih.gov

Carbon-Nucleophile Mediated Ring Opening (e.g., Organometallic Reagents)

The oxirane ring of this compound is susceptible to nucleophilic attack by carbon-based nucleophiles, particularly organometallic reagents. These reagents are characterized by a carbon-metal bond, which polarizes the bond, rendering the carbon atom nucleophilic and highly reactive toward electrophilic centers. youtube.comlibretexts.org Common organometallic reagents used for epoxide ring-opening include Grignard reagents (R-MgX), organolithium compounds (R-Li), and Gilman reagents (organocuprates, R₂CuLi). youtube.com

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. youtube.com Due to the steric hindrance posed by the substituent on one of the epoxide carbons, the nucleophilic attack from the organometallic reagent preferentially occurs at the less substituted, terminal carbon atom of the oxirane ring. youtube.com This regioselectivity is a common feature in the ring-opening of terminal epoxides under basic or neutral conditions. rsc.org The reaction requires anhydrous, aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), as organometallic reagents are strong bases that react readily with protic solvents like water or alcohols. libretexts.org The initial product is a magnesium or lithium alkoxide, which is subsequently protonated in a separate workup step, typically with a mild acid, to yield the final alcohol product. youtube.com

The general transformation can be represented as follows: this compound + R-M → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → 1-(Alkyl)-3-((2-anilinobenzoyl)oxy)propan-2-ol

Below is a table summarizing the expected products from the reaction of this compound with various organometallic reagents.

Organometallic Reagent (R-M)Reagent NameR GroupProduct Name
CH₃MgBrMethylmagnesium bromideMethyl1-((2-Anilinobenzoyl)oxy)-4-hydroxybutane
C₆H₅LiPhenyllithiumPhenyl1-((2-Anilinobenzoyl)oxy)-4-phenyl-2-butanol
(CH₃)₂CuLiLithium dimethylcuprateMethyl1-((2-Anilinobenzoyl)oxy)-4-hydroxybutane
CH₃CH₂MgIEthylmagnesium iodideEthyl1-((2-Anilinobenzoyl)oxy)-4-hydroxypentane

This table presents interactive data based on established chemical principles of epoxide ring-opening reactions.

Stereochemical Control and Inversion in Ring-Opening Processes

The ring-opening of epoxides is a stereospecific process. When a nucleophile attacks an epoxide, it does so via an SN2 mechanism, which involves a backside attack on the carbon atom. researchgate.net This mechanistic pathway dictates that the reaction proceeds with an inversion of stereochemical configuration at the center of attack. mdpi.com

In the case of an enantiomerically pure sample of this compound, the nucleophilic attack at the chiral carbon of the oxirane ring results in a product with the opposite configuration at that specific carbon. For example, if the starting material is the (R)-enantiomer, the SN2 attack at the C2 position of the oxirane ring will lead to the formation of a product with an (S)-configuration at the newly formed stereocenter.

This stereochemical inversion is a critical aspect of epoxide chemistry, allowing for precise control over the stereochemistry of the products. mdpi.com This principle is widely exploited in asymmetric synthesis to create complex molecules with defined three-dimensional structures. The strict stereospecificity of the SN2 reaction ensures that the stereochemical integrity of the process is maintained, provided the reaction conditions are controlled to favor this pathway. researchgate.net

Influence of the 2-Anilinobenzoate Substituent on Epoxide Reactivity and Selectivity

The 2-anilinobenzoate group is attached to the epoxide via a flexible glycidyl ether linkage (-O-CH₂-), placing it at a distance from the reactive oxirane ring. Consequently, its steric influence on the regioselectivity of nucleophilic attack is generally minimal. The attack of most nucleophiles will still be directed to the terminal, least-hindered carbon of the epoxide.

However, the substituent can exert electronic effects on the reactivity of the epoxide. The ester and anilino functionalities introduce polar groups into the molecule. The presence of nearby polar groups can influence the reaction rates. For instance, studies on related systems have shown that an adjacent epoxide can accelerate the hydrolysis of an ester group, indicating the potential for intramolecular electronic interactions. rsc.org It is plausible that the electron-withdrawing nature of the ester carbonyl could slightly increase the electrophilicity of the epoxide carbons, potentially making the ring more susceptible to nucleophilic attack compared to a simple alkyl glycidyl ether.

Furthermore, in reactions involving metal-based reagents (like organometallics or Lewis acids), the oxygen and nitrogen atoms within the 2-anilinobenzoate moiety could act as coordinating sites for the metal cation. Such chelation could influence the conformation of the molecule and the trajectory of the incoming nucleophile, although this effect is less pronounced due to the distance and flexibility of the linker.

Reactivity of the 2-Anilinobenzoate Moiety

Reactions at the Ester Linkage (e.g., Transesterification, Hydrolysis)

The ester functional group in this compound is a key site for chemical transformations. It can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be cleaved by water.

Acid-catalyzed hydrolysis: This is a reversible equilibrium process that results in the formation of 2-anilinobenzoic acid and glycidol (B123203) (oxiran-2-ylmethanol).

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction that yields the carboxylate salt (2-anilinobenzoate) and glycidol. Subsequent acidification is required to obtain the free carboxylic acid.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the glycidyl group can be exchanged for a different alkyl group from the alcohol. researchgate.net For example, reaction with methanol (B129727) would yield methyl 2-anilinobenzoate and glycidol. This reaction is also an equilibrium process, and it is often driven to completion by using a large excess of the reactant alcohol.

Reaction TypeReagentsConditionsProducts
Acidic HydrolysisH₂O, H⁺ (e.g., H₂SO₄)Heat2-Anilinobenzoic acid + Glycidol
Basic Hydrolysis1. NaOH, H₂O 2. H₃O⁺Heat2-Anilinobenzoic acid + Glycidol
TransesterificationCH₃OH, H⁺ or CH₃O⁻HeatMethyl 2-anilinobenzoate + Glycidol

This table provides interactive data on the reactivity of the ester linkage.

Reactions of the Anilino Group (e.g., Alkylation, Acylation, Condensation)

The secondary amine of the anilino group is nucleophilic due to the lone pair of electrons on the nitrogen atom. chemistrysteps.com This allows it to participate in several characteristic reactions.

N-Alkylation: The anilino group can be alkylated by reacting it with an alkyl halide (e.g., methyl iodide) in the presence of a base. This SN2 reaction results in the formation of a tertiary amine.

N-Acylation: Reaction with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), converts the secondary amine into an amide. chemistrysteps.com This transformation is significant because it changes the electronic properties of the substituent, making it less activating in electrophilic aromatic substitution. libretexts.orglibretexts.org

Condensation Reactions: The anilino group can participate in condensation reactions with carbonyl compounds, although its reactivity is lower than that of primary anilines.

Electrophilic Aromatic Substitution on the Anilino and Benzoate (B1203000) Phenyl Rings

The molecule contains two distinct phenyl rings, each with different substitution patterns, leading to complex reactivity in electrophilic aromatic substitution (EAS) reactions. wikipedia.org The outcome of an EAS reaction is determined by the directing and activating/deactivating effects of the substituents already present on the ring. masterorganicchemistry.com

Ring B (Benzoate Ring): This ring has two substituents: the anilino group (-NH-Ar) at C2 and the ester group (-COOR) at C1.

The anilino group is a powerful activating, ortho, para-director.

The ester group is a deactivating, meta-director.

In situations with competing directing effects, the more powerful activating group dominates. Therefore, the anilino group will direct incoming electrophiles to the positions ortho and para to itself (C3 and C5).

Common EAS Reactions:

Halogenation: Bromination, for example, would likely occur on the more activated ring. Given the attenuated activation of the anilino ring and the strong activation on the benzoate ring, substitution is expected to occur at the C3 or C5 position of the benzoate ring.

Nitration: Direct nitration with a mixture of nitric and sulfuric acid is often problematic for aniline derivatives. The strongly acidic conditions can protonate the nitrogen atom, forming an -NH₂⁺- group, which is a strongly deactivating, meta-director. youtube.com This can lead to a mixture of products, including a significant amount of the meta-substituted isomer on the anilino ring. chemistrysteps.com To achieve selective para-nitration, the amino group is typically first protected by acylation. libretexts.orgyoutube.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally unsuccessful with aniline and its derivatives. The nitrogen lone pair acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring to further reaction. libretexts.org

RingSubstituent(s)Directing EffectPredicted Substitution Site(s)
Anilino Ring-NH-C(=O)-Arortho, para (moderately activating)Positions ortho and para to the NH group
Benzoate Ring-NH-Ar (at C2) and -COOR (at C1)Overall ortho, para to the NH group (strongly activating)Positions C3 and C5

This interactive table summarizes the directing effects for electrophilic aromatic substitution.

Polymerization Chemistry of Oxiran 2 Yl Methyl 2 Anilinobenzoate

Ring-Opening Polymerization (ROP) of the Oxirane Moiety

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is a prominent method for polymerizing epoxides. The reaction is initiated by an electrophilic species that attacks the oxygen atom of the oxirane ring, leading to ring opening and the formation of a propagating cationic species.

The initiation of CROP of epoxides, including glycidyl (B131873) ethers, typically involves the generation of a strong Brønsted or Lewis acid. acs.org For instance, photoinitiators like diaryliodonium or triarylsulfonium salts, upon exposure to UV radiation, can generate a strong Brønsted acid. acs.orgarkema.com This acid then protonates the oxygen atom of the oxirane ring, creating a highly reactive oxonium ion. acs.orgarkema.com

The active species in the polymerization is this tertiary oxonium ion, which propagates by reacting with another monomer molecule in an SN2-type mechanism. mdpi.com The propagation step involves the nucleophilic attack of the oxygen atom of a monomer on one of the carbon atoms of the strained three-membered ring of the active chain end. This process regenerates the oxonium ion at the new chain end, allowing the polymerization to continue. arkema.com

Another pathway involves radical-induced cationic frontal polymerization (RICFP), where a thermal radical initiator combined with a diaryliodonium salt can lead to a self-sustaining polymerization front upon thermal or photoinitiation. eu-japan.eu In this case, a superacid is formed which then reacts with the monomer to initiate polymerization. eu-japan.eu

A variety of catalyst systems can be employed for the CROP of epoxides. These can be broadly categorized into Lewis acids and Brønsted acids.

Brønsted Acids: Strong Brønsted acids such as triflic acid (HOSO₂CF₃), perchloric acid (HClO₄), and sulfuric acid (H₂SO₄) are effective initiators for CROP. mdpi.comgoogle.com Photoinitiators that generate strong Brønsted acids upon photolysis, like onium salts (e.g., diaryliodonium, triarylsulfonium), are widely used, particularly in applications requiring spatial and temporal control over the polymerization process. acs.orgarkema.comgoogle.com

Lewis Acids: Lewis acids are also common catalysts for the polymerization of epoxides. Boron trifluoride (BF₃) and its complexes, such as BF₃·OEt₂, are frequently used Lewis acid initiators. mdpi.comresearchgate.net Other metal halides like antimony pentachloride (SbCl₅) can also catalyze the polymerization of glycidyl ethers. google.comgoogle.com These catalysts typically require a co-initiator, such as water or an alcohol, to generate the initiating species. mdpi.comgoogle.com Some zirconium(IV) complexes have also been explored as catalysts for the ring-opening copolymerization of epoxides with anhydrides. acs.org

The table below summarizes some common catalyst systems for CROP of epoxides.

Catalyst TypeExamplesInitiation Mechanism
Brønsted Acids Triflic acid, Perchloric acid, Sulfuric acidDirect protonation of the oxirane oxygen.
Photoinitiators Diaryliodonium salts, Triarylsulfonium saltsPhotolytic generation of a strong Brønsted acid. acs.orggoogle.com
Lewis Acids Boron trifluoride (BF₃), Antimony pentachloride (SbCl₅), Zirconium(IV) complexesCoordination to the oxirane oxygen, often requiring a co-initiator. mdpi.comgoogle.comacs.org

The kinetics of CROP of epoxides can be complex and are influenced by factors such as monomer structure, initiator and catalyst concentration, temperature, and solvent. acs.org The polymerization rate is generally dependent on the stability of the oxonium ion intermediates. researchgate.net For instance, cycloaliphatic epoxides tend to polymerize faster than glycidyl ethers due to the higher ring strain. researchgate.net

Kinetic studies are often performed using techniques like differential scanning calorimetry (DSC) to monitor the heat of reaction, which is proportional to the extent of conversion. mdpi.com The Arrhenius equation is often applied to determine the activation energy of the polymerization. researchgate.net The rate of polymerization can be accelerated by increasing the temperature or by adding reactive diluents. researchgate.netmdpi.com

For example, studies on the polymerization of various epoxy monomers have shown that the reaction rates are influenced by the nature of the substituents. researchgate.net The presence of bulky groups near the oxirane ring can sterically hinder the approach of the incoming monomer, thereby reducing the polymerization rate.

The anilinobenzoate group in (Oxiran-2-yl)methyl 2-anilinobenzoate is expected to influence the CROP process. The electron-withdrawing nature of the ester group can affect the basicity of the oxirane oxygen, potentially influencing the initiation rate. Furthermore, the bulky aromatic substituent may introduce steric hindrance, which could affect the propagation rate constant. acs.orgacs.org

The presence of the anilinobenzoate group may also offer opportunities for controlled polymerization. The ester functionality could potentially interact with the catalyst or the propagating chain end, influencing the stereochemistry of the resulting polymer. Substituent effects in the cationic polymerization of other functional epoxides have been shown to impact initiator activity and polymerization behavior. acs.orgacs.org For instance, in the polymerization of glycidyl phenyl ether, substituents on the fluorene (B118485) ring of phosphonium (B103445) salt initiators affected the initiator's activity. acs.org

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) provides an alternative route to polyethers from epoxides. This method involves a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species. libretexts.orglibretexts.org

AROP is particularly effective for epoxides with electron-withdrawing groups, which can enhance the susceptibility of the ring to nucleophilic attack. nih.gov However, conventional AROP often requires protecting groups for monomers containing functional groups that are sensitive to the highly basic and nucleophilic conditions. researchgate.net

The initiators for AROP are typically strong nucleophiles, such as hydroxides or alkoxides. libretexts.orglibretexts.org The polymerization proceeds in a chain-growth manner, with the alkoxide at the chain end attacking another monomer molecule. libretexts.org While AROP of functional glycidyl ethers has been explored, the specific AROP of this compound is not extensively detailed in the provided search results. However, general principles suggest that the anilinobenzoate group, particularly the ester functionality, might be sensitive to the strongly basic conditions typical of AROP, potentially leading to side reactions like hydrolysis or transesterification. researchgate.net This could necessitate the use of protecting group strategies or carefully controlled reaction conditions to achieve a well-defined polymer. elsevierpure.com

Initiation and Propagation Mechanisms

The polymerization of oxiranes, such as the glycidyl ether moiety in this compound, can be initiated through various mechanisms, primarily cationic and anionic ring-opening polymerization (ROP).

In a typical cationic ring-opening polymerization , an initiator, such as a protic acid or a Lewis acid, would protonate or coordinate to the oxygen atom of the oxirane ring. This activation makes the ring susceptible to nucleophilic attack by another monomer molecule. The propagation step involves the sequential addition of monomers to the growing cationic chain end. The presence of the aniline (B41778) and benzoate (B1203000) groups could influence the reactivity of the oxirane ring and the stability of the propagating species.

Anionic ring-opening polymerization would involve a nucleophilic initiator, such as an alkoxide or organometallic compound, attacking one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide propagating species. The bulky and electron-withdrawing nature of the 2-anilinobenzoate group might sterically hinder and electronically influence this process.

Controlled/Living Polymerization Aspects

Achieving a controlled or "living" polymerization of functional epoxides is a significant area of polymer chemistry, as it allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. For a monomer like this compound, this would likely involve carefully selected initiating systems and reaction conditions to minimize chain transfer and termination reactions. Techniques such as living anionic or living cationic polymerization, often employing specific counter-ions or additives, could potentially be applied. However, without experimental data, the feasibility and specific conditions for achieving controlled polymerization of this monomer are unknown.

Coordination Ring-Opening Polymerization

Coordination ROP, mediated by transition metal catalysts, offers a powerful method for controlling the polymerization of epoxides, often with high stereoselectivity.

Catalyst systems based on aluminum, cobalt, and chromium are well-established for the ROP of various epoxides. illinois.eduescholarship.orgnih.gov These catalysts typically operate through a coordination-insertion mechanism, where the epoxide monomer coordinates to the metal center before being inserted into the metal-alkoxide bond of the growing polymer chain. The aniline and benzoate functionalities in the monomer could potentially coordinate with the metal center, influencing the catalytic activity and the properties of the resulting polymer.

Table 1: Potential Transition Metal Catalyst Systems for Epoxide Polymerization

Catalyst System Typical Monomers Potential for this compound
Aluminum-salen complexes Propylene oxide, cyclohexene (B86901) oxide Potentially active, but coordination of aniline/benzoate group to Al center could affect catalysis.
Cobalt-salen complexes Propylene oxide, epichlorohydrin (B41342) Known for stereoselective polymerization; the bulky substituent may influence selectivity. illinois.edu

This table is illustrative and based on general knowledge of epoxide polymerization. No specific data exists for this compound.

A key advantage of coordination ROP is the ability to control the stereochemistry of the resulting polymer, leading to isotactic, syndiotactic, or atactic polyethers. illinois.edu For a chiral monomer like this compound (assuming a racemic mixture), a stereoselective catalyst could preferentially polymerize one enantiomer, leading to an isotactic polymer. The tacticity of the polymer would significantly impact its physical properties. The bulky 2-anilinobenzoate group would likely play a crucial role in the stereocontrol of the polymerization.

The performance of transition metal catalysts in ROP is highly dependent on the design of the ligands coordinated to the metal center. nih.gov Ligands can be tailored to modulate the steric and electronic environment of the metal, thereby influencing catalytic activity, selectivity, and the molecular weight of the polymer. For the polymerization of this compound, ligands would need to be designed to accommodate the bulky monomer and potentially prevent unwanted side reactions involving the aniline or ester functionalities.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile technique used to modify the properties of polymers by incorporating two or more different monomeric units into the same polymer chain. For a monomer like this compound, which can be considered a functional glycidyl ether, copolymerization can be strategically employed to control properties such as solubility, thermal stability, and mechanical strength, as well as to introduce specific functionalities.

The reactivity ratios of the comonomers are crucial parameters that determine the distribution of monomer units along the polymer chain. In anionic ring-opening copolymerization of glycidyl ethers, the reactivity can be influenced by the electronic and steric effects of the substituent. For example, in the copolymerization of ethylene (B1197577) oxide (EO) with allyl glycidyl ether (AGE), the reactivity ratios were found to be rAGE = 1.31 and rEO = 0.54, indicating a tendency for AGE to be incorporated preferentially. nih.gov A similar trend might be expected for the copolymerization of this compound with less sterically hindered epoxides.

Below is a hypothetical data table illustrating potential comonomers and their expected impact on the properties of the resulting copolymer with this compound, for which we will use the abbreviation OMA.

ComonomerPolymerization MethodPotential Initiator/CatalystExpected Impact on Copolymer Properties
Ethylene OxideAnionic Ring-Opening PolymerizationPotassium alkoxideIncreased hydrophilicity and water solubility.
Propylene OxideAnionic Ring-Opening Polymerizationt-BuOKImproved solubility in organic solvents, lower glass transition temperature.
Glycidyl Methacrylate (B99206)Anionic Ring-Opening Polymerizationt-BuP4Introduction of crosslinkable methacrylate groups for post-polymerization modification.
tert-Butyl Glycidyl EtherAnionic Ring-Opening PolymerizationPhosphazene baseIntroduction of bulky side groups, potential for creating thermosensitive polymers after deprotection.

The synthesis of block and graft copolymers offers another layer of control over the final material's morphology and properties, enabling the creation of materials with distinct domains that can self-assemble into ordered nanostructures.

Block Copolymers: Living polymerization techniques, such as living anionic ring-opening polymerization, are well-suited for the synthesis of block copolymers containing poly(this compound) segments. In this approach, a first block is synthesized from one monomer, and upon its complete consumption, the second monomer is introduced to the living polymer chains to form the second block. For example, a hydrophilic block of poly(ethylene oxide) (PEO) could be synthesized first, followed by the addition of this compound to create an amphiphilic diblock copolymer.

Graft Copolymers: Graft copolymers can be prepared through two main strategies: "grafting from" and "grafting to". In the "grafting from" approach, a polymer backbone with initiating sites is used to initiate the polymerization of this compound. For instance, a polymer with pendant hydroxyl groups could be modified to introduce atom transfer radical polymerization (ATRP) initiators, from which the glycidyl monomer could be polymerized. nih.gov

The following table provides a hypothetical overview of strategies for synthesizing block and graft copolymers.

Copolymer ArchitectureSynthetic StrategyExample Precursor Polymer/InitiatorResulting Copolymer Structure
Diblock CopolymerSequential Living Anionic PolymerizationPoly(ethylene oxide) macroinitiatorPEO-b-poly(OMA)
Triblock CopolymerSequential Living Anionic PolymerizationDifunctional initiator for PEO, followed by OMAPoly(OMA)-b-PEO-b-poly(OMA)
Graft Copolymer ("Grafting From")ATRP from a macroinitiatorPoly(2-hydroxyethyl acrylate) modified with ATRP initiatorsPoly(2-hydroxyethyl acrylate)-g-poly(OMA)
Graft Copolymer ("Grafting To")"Click" chemistry couplingAzide-functionalized polymer backbone and alkyne-terminated poly(OMA)Polymer backbone with grafted poly(OMA) chains

Post-Polymerization Modification of Polymers Derived from this compound

Post-polymerization modification is a powerful tool for introducing a wide range of functionalities into a polymer that may not be compatible with the initial polymerization conditions. rsc.org Polymers derived from this compound offer two primary sites for such modifications: the residual epoxide groups (if any remain after polymerization or are intentionally left) and the pendant anilinobenzoate functionalities.

The oxirane ring is susceptible to nucleophilic attack, leading to its opening and the formation of a hydroxyl group along with the introduced functionality. This reaction is highly versatile and can be used to append a variety of chemical moieties to the polymer backbone. For example, poly(glycidyl methacrylate) (PGMA), a structurally related polymer, is widely used as a scaffold for such modifications. rsc.org

Common nucleophiles for epoxide ring-opening include amines, thiols, azides, and carboxylates. The reaction with primary or secondary amines is particularly noteworthy as it introduces additional nitrogen-containing groups and can alter the polymer's pH-responsiveness. wchchem.com

The table below summarizes some potential chemical transformations of residual epoxide groups.

ReagentReaction TypeIntroduced Functional GroupPotential Application
Secondary Amine (e.g., Diethylamine)Nucleophilic Ring-OpeningTertiary amine and hydroxyl grouppH-responsive materials, metal ion chelation
Thiol (e.g., 1-dodecanethiol)Nucleophilic Ring-OpeningThioether and hydroxyl groupModification of refractive index, introduction of hydrophobicity
Sodium AzideNucleophilic Ring-OpeningAzide and hydroxyl groupPrecursor for "click" chemistry reactions
Carboxylic Acid (e.g., Acetic Acid)Acid-catalyzed Ring-OpeningEster and hydroxyl groupIntroduction of biodegradable linkages

The anilinobenzoate group itself provides several opportunities for chemical modification. The secondary amine (N-H) proton can be deprotonated to form an amide anion, which can then react with electrophiles. Furthermore, the aromatic rings are susceptible to electrophilic substitution, although the reactivity will be influenced by the existing substituents. The ester linkage is also a potential site for modification, for instance, through hydrolysis or transesterification. researchgate.netresearchgate.net

The following table outlines some plausible reactions involving the pendant anilinobenzoate groups.

Reaction SiteReagentReaction TypeResulting Functional GroupPotential Impact on Polymer Properties
N-H bondStrong base followed by an alkyl halideN-AlkylationTertiary amineAltered solubility and basicity
Aromatic RingBromine in a suitable solventElectrophilic Aromatic SubstitutionBrominated aromatic ringIncreased refractive index, flame retardancy
Ester LinkageAqueous base (e.g., NaOH)HydrolysisCarboxylate and anilineIncreased water solubility, introduction of ionic groups
Ester LinkageAlcohol in the presence of a catalystTransesterificationDifferent ester groupTuning of side-chain properties

Theoretical and Computational Studies on Oxiran 2 Yl Methyl 2 Anilinobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and energetic properties of molecules. For (Oxiran-2-yl)methyl 2-anilinobenzoate, these calculations can illuminate the intricacies of its chemical behavior.

Elucidation of Reaction Energetics and Transition States for Epoxide Ring Opening

The epoxide ring is a highly strained three-membered ether, making it susceptible to ring-opening reactions with various nucleophiles. DFT calculations can model these reactions to determine their energetic feasibility and the structures of the transition states involved. The ring-opening of epoxides can proceed via either an SN1 or SN2 mechanism, and computational studies can predict the preferred pathway under different conditions.

For this compound, the aniline (B41778) group itself or an external nucleophile could initiate the ring-opening. Theoretical calculations would involve mapping the potential energy surface for the nucleophilic attack on either of the two carbon atoms of the oxirane ring. This analysis helps in predicting the regioselectivity of the reaction, which is crucial for synthetic applications. The calculated activation energies for the different possible pathways would indicate the most likely product to be formed.

Below is a hypothetical data table illustrating the kind of results that could be obtained from a DFT study on the epoxide ring-opening of this compound with a generic nucleophile (Nu⁻).

Reaction PathwayNucleophilic Attack atActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Path AC1 (less substituted)15.2-10.5
Path BC2 (more substituted)25.8-8.2

Conformational Analysis and Intramolecular Interactions

The flexibility of the methyl benzoate (B1203000) linker allows for multiple conformations of this compound. Conformational analysis using computational methods can identify the most stable geometric arrangements of the molecule. These studies are important as the conformation can significantly influence the compound's reactivity and physical properties.

Intramolecular interactions, such as hydrogen bonding or van der Waals forces, between the aniline, benzoate, and oxirane moieties can be identified and quantified through these calculations. For instance, a weak hydrogen bond could exist between the N-H of the aniline group and the oxygen of the epoxide or the carbonyl group, which would stabilize certain conformations.

Molecular Dynamics Simulations of Polymerization Processes

The bifunctional nature of this compound, containing both an epoxide and a secondary amine, suggests its potential as a monomer in polymerization reactions. Molecular dynamics (MD) simulations can be employed to model the polymerization process. These simulations provide a dynamic picture of how individual monomers interact and link together to form a polymer chain.

MD simulations can offer insights into the kinetics of polymerization, the structure of the resulting polymer (e.g., linear vs. branched), and its macroscopic properties such as glass transition temperature and mechanical strength. By simulating the system at different temperatures and pressures, one can predict the optimal conditions for the polymerization process.

Prediction and Validation of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico (e.g., by adding substituents to the aromatic rings) and calculating the effects on its reactivity, it is possible to establish structure-reactivity relationships. For example, the electron-donating or electron-withdrawing nature of substituents on the aniline or benzoate rings would be expected to alter the nucleophilicity of the aniline nitrogen and the electrophilicity of the epoxide carbons.

Computational predictions can then be validated through targeted experiments. This synergistic approach of combining theoretical predictions with experimental work is a powerful strategy in modern chemical research for designing molecules with desired properties.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

High-Resolution NMR for Mechanistic Pathway Elucidation

High-resolution NMR spectroscopy is instrumental in elucidating the mechanistic pathways of the synthesis of "(Oxiran-2-yl)methyl 2-anilinobenzoate." By analyzing the proton (¹H) and carbon-13 (¹³C) NMR spectra of reaction aliquots over time, it is possible to identify and characterize key intermediates. For instance, in a typical synthesis involving the reaction of 2-anilinobenzoic acid with epichlorohydrin (B41342), ¹H NMR can track the disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the oxirane and methylene (B1212753) protons of the ester product.

The expected ¹H NMR spectrum of "this compound" would feature distinct signals for the aromatic protons of the anilinobenzoate moiety, the protons of the oxirane ring, and the methylene bridge protons. The chemical shifts and coupling patterns of the oxirane protons are particularly diagnostic, typically appearing in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Aromatic-H 7.0 - 8.2 Multiplet -
-CH₂- (glycidyl) 4.0 - 4.5 Multiplet -
-CH- (oxirane) 3.2 - 3.5 Multiplet -
-CH₂- (oxirane) 2.7 - 3.0 Multiplet -

Similarly, ¹³C NMR spectroscopy provides complementary information, with characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the oxirane ring. The chemical shifts of the oxirane carbons are typically found in a distinct region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (ester) 165 - 175
Aromatic-C 110 - 150
-CH₂- (glycidyl) 65 - 75
-CH- (oxirane) 45 - 55

Quantitative NMR for Reaction Conversion and Purity

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a sample without the need for a calibration curve, relying on the principle that the signal intensity is directly proportional to the number of nuclei. In the synthesis of "this compound," qNMR can be employed to monitor the reaction conversion by integrating the signals of the starting materials and the product. By comparing the integral of a characteristic product peak with that of a known internal standard, the yield can be accurately calculated at any point during the reaction.

Furthermore, qNMR is an invaluable tool for assessing the purity of the final product. The presence of impurities, such as unreacted starting materials or by-products, can be quantified by comparing the integrals of their respective signals to that of the main compound.

Two-Dimensional NMR Techniques for Complex Structural Assignment

For unambiguous structural assignment, especially in cases of complex spin systems or overlapping signals in one-dimensional spectra, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a wealth of information about the connectivity of atoms within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For "this compound," COSY would show correlations between the protons within the oxirane ring and between the methylene bridge protons and the oxirane methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is used to assign the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the methylene protons of the glycidyl (B131873) group and the carbonyl carbon of the ester would confirm the ester linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups and monitoring their transformations during a chemical reaction. researchgate.net

In the synthesis of "this compound," IR spectroscopy can be used to follow the progress of the esterification reaction. The disappearance of the broad O-H stretching band of the carboxylic acid starting material (around 2500-3300 cm⁻¹) and the appearance of a strong C=O stretching band for the ester (typically around 1700-1730 cm⁻¹) are clear indicators of product formation. The presence of the oxirane ring can be confirmed by the characteristic C-O-C stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching 3300 - 3500
C-H (aromatic) Stretching 3000 - 3100
C-H (aliphatic) Stretching 2850 - 3000
C=O (ester) Stretching 1700 - 1730
C=C (aromatic) Stretching 1500 - 1600
C-O (ester) Stretching 1100 - 1300
C-O-C (oxirane) Asymmetric Stretching 1250

Raman spectroscopy, which relies on changes in polarizability, offers complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as C-C bonds in the aromatic ring often give strong Raman signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Product and Intermediate Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. nih.gov This is a critical step in confirming the identity of the synthesized "this compound." The experimentally determined exact mass can be compared with the calculated theoretical mass for the expected formula (C₁₆H₁₅NO₃), with a high degree of agreement confirming the elemental composition.

HRMS is also invaluable for identifying reaction intermediates that may be present in small quantities or have short lifetimes. By coupling HRMS with a separation technique like liquid chromatography (LC-MS), it is possible to separate the components of a reaction mixture and obtain high-resolution mass spectra for each, aiding in the elucidation of the reaction mechanism. Fragmentation patterns observed in the mass spectrum can also provide structural information, further confirming the identity of the product and any intermediates.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2-anilinobenzoic acid

Polymer Characterization by MALDI-TOF MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the detailed structural analysis of synthetic polymers, including poly(this compound). rsc.orgnews-medical.net This soft ionization method allows for the analysis of large, non-volatile molecules with minimal fragmentation, providing precise information on the molecular weight of individual polymer chains (oligomers). nih.govweebly.com

The key strengths of MALDI-TOF MS in polymer characterization include the ability to determine the absolute molecular weight, identify the chemical structure of the repeating monomer unit, and, crucially, elucidate the structure of the end groups. sigmaaldrich.comresearchgate.net This is particularly important in understanding the initiation and termination mechanisms of the polymerization process. The resulting mass spectrum displays a series of peaks, where each peak corresponds to an individual oligomer chain, and the mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit. sigmaaldrich.com

For poly(this compound), MALDI-TOF MS can confirm the expected polymer structure and identify any side products or alternative end groups that may have formed during synthesis. researchgate.netnist.gov The selection of an appropriate matrix, cationizing salt, and solvent system is critical for achieving high-quality spectra. nih.govfrontiersin.org For instance, epoxy resins and other polar polymers are often analyzed using matrices like 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) with a cationizing agent such as sodium trifluoroacetate. nih.gov

The data obtained allows for the calculation of the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI, Đ = Mₙ/Mₙ), which are vital parameters for defining the polymer's properties. nih.gov

Table 1: Illustrative MALDI-TOF MS Data for Poly(this compound)
Observed m/zDegree of Polymerization (n)Calculated Mass (Da)Proposed Structure / End Groups
1424.6551424.64Initiator-[M]₅-H + Na⁺
1693.8061693.79Initiator-[M]₆-H + Na⁺
1962.9571962.94Initiator-[M]₇-H + Na⁺
2232.1082232.09Initiator-[M]₈-H + Na⁺
2501.2592501.24Initiator-[M]₉-H + Na⁺
Calculated based on a monomer (M) mass of 269.15 Da, an initiator fragment, and a sodium ion (Na⁺) adduct. This data is illustrative.

Chromatographic Techniques

Chromatography is indispensable for both monitoring the synthesis of the monomer and characterizing the resulting polymer. Techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Size-Exclusion Chromatography (SEC) provide critical data on reaction progress, purity, molecular weight, and molecular weight distribution.

Both GC and HPLC are powerful tools for monitoring the progress of the polymerization of this compound. dtic.mil These techniques allow for the separation, identification, and quantification of the monomer, initiator, and any intermediates or byproducts over time. nih.govrestek.com

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose. By taking aliquots from the reaction mixture at various time points, the concentration of the monomer can be accurately measured. A decrease in the monomer peak area over time directly corresponds to its consumption, allowing for the calculation of reaction rates and conversion percentages. researchgate.net For a compound like this compound, a reverse-phase HPLC method would typically be employed, using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile/water gradient. nih.govresearchgate.net

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can also be used, provided the monomer is sufficiently volatile and thermally stable. jfda-online.comresearchgate.net GC-MS offers the advantage of providing structural information on the components of the reaction mixture, which is useful for identifying unexpected side products. restek.com For glycidyl esters, specific GC methods have been developed to quantify their presence, which can be adapted to monitor the monomer concentration during polymerization. nih.govjfda-online.com

Table 2: Illustrative HPLC Data for Monitoring Monomer Conversion
Reaction Time (min)Monomer Peak Area (Arbitrary Units)Monomer Concentration (mol/L)Conversion (%)
01543201.000.0
301157400.7525.0
60848760.5545.0
90540120.3565.0
120231480.1585.0
18077160.0595.0
*Illustrative data from a hypothetical polymerization reaction monitored by HPLC.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution of polymers. lcms.czhpst.cz This technique separates polymer molecules based on their hydrodynamic volume in solution. chromatographyonline.com Larger molecules elute from the chromatography column faster than smaller molecules. lcms.cz

For poly(this compound), GPC analysis provides crucial information on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI). researchgate.netresearchgate.net These parameters are fundamental as they heavily influence the polymer's mechanical, thermal, and rheological properties. hpst.cz The analysis is typically performed using a series of porous gel-packed columns and a suitable solvent like tetrahydrofuran (B95107) (THF). polymersource.ca Calibration with well-characterized polymer standards (e.g., polystyrene or poly(methyl methacrylate)) is necessary to correlate elution time with molecular weight. hpst.cz A narrow PDI value (closer to 1.0) indicates a more uniform chain length, which is often desirable for specific applications. chromatographyonline.com

Table 3: Illustrative GPC Results for Different Batches of Poly(this compound)
Sample IDMₙ (g/mol)Mₙ (g/mol)PDI (Mₙ/Mₙ)Polymerization Conditions
PGAB-018,50010,2001.20Anionic, 60°C, 4h
PGAB-028,75011,4601.31Anionic, 80°C, 4h
PGAB-0315,20019,3001.27Cationic, 25°C, 6h
PGAB-0414,80020,1301.36Cationic, 40°C, 6h
*Illustrative data showing how GPC can be used to compare polymers synthesized under different conditions.

X-ray Crystallography for Single Crystal Structure Analysis

Single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline material. wikipedia.orgcarleton.edu To apply this technique to this compound, a high-quality single crystal of the monomer must first be grown. wikipedia.org

Once a suitable crystal is obtained, it is exposed to a beam of X-rays, and the resulting diffraction pattern is measured. researchgate.net The analysis of the angles and intensities of the diffracted beams allows for the calculation of a three-dimensional electron density map of the molecule. From this map, the exact positions of all atoms can be determined, providing unambiguous information on bond lengths, bond angles, and torsional angles. carleton.edutugraz.at This structural data is invaluable for confirming the molecular identity and understanding its conformational preferences in the solid state. nih.govresearchgate.net For a molecule like this compound, X-ray crystallography can confirm the relative orientation of the aniline (B41778) and benzoate (B1203000) rings and the conformation of the glycidyl group. nih.govnih.gov

Calorimetric Methods (e.g., Differential Scanning Calorimetry) for Polymerization Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. tandfonline.com It is an exceptionally useful tool for studying the kinetics of polymerization reactions, including the ring-opening polymerization of the oxirane group in this compound. researchgate.netmdpi.com

As the polymerization is an exothermic process, it releases heat, which is detected by the DSC instrument as an exothermic peak. acs.org By conducting the polymerization isothermally (at a constant temperature) or non-isothermally (with a controlled heating rate) inside the DSC, the heat flow can be recorded as a function of time or temperature. nih.gov The total area under the exotherm is directly proportional to the total enthalpy of polymerization (ΔHₙ). acs.org The rate of heat evolution at any given time is proportional to the rate of polymerization. researchgate.net

This data allows for the determination of key kinetic parameters, such as the activation energy (Eₐ), the pre-exponential factor (A), and the reaction order. tandfonline.comnih.gov Isoconversional methods, such as the Kissinger or Ozawa-Flynn-Wall methods, can be applied to non-isothermal DSC data obtained at different heating rates to calculate the activation energy as a function of conversion. mdpi.comacs.org This information is critical for optimizing reaction conditions, predicting reaction behavior, and ensuring efficient and controlled polymer synthesis. unesp.brnih.govkpi.ua

Table 4: Illustrative Kinetic Parameters from Non-Isothermal DSC of this compound Polymerization
Heating Rate (β) (°C/min)Peak Exotherm Temperature (Tₚ) (°C)Total Enthalpy (ΔHₚ) (J/g)Activation Energy (Eₐ) (kJ/mol)
2.5155.8345.258.5
5.0164.2348.1
7.5170.1346.5
10.0174.5347.3
Activation energy calculated using the Kissinger method. Data is illustrative of a typical epoxy polymerization study.

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